Cyclohexyl hydrogen sulfate

Vue d'ensemble

Description

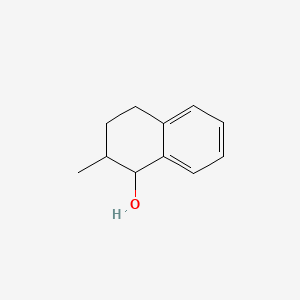

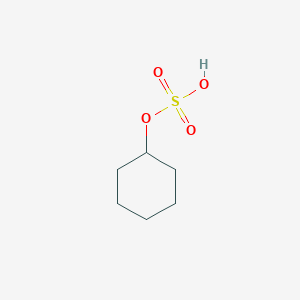

Cyclohexyl hydrogen sulfate is a chemical compound with the molecular formula C6H12O4S . It is derived from cyclohexane, a cyclic hydrocarbon .

Synthesis Analysis

Cyclohexyl hydrogen sulfate can be synthesized through the esterification of acetic acid and cyclohexene . This process involves the hydrogenation of cyclohexyl acetate (CHA), which not only provides a novel route to yield cyclohexanol (CHOL) and ethanol (EtOH), but also rationally utilizes excess acetic acid .

Molecular Structure Analysis

The molecular structure of Cyclohexyl hydrogen sulfate can be represented by the SMILES notation: O=S(=O)(O)OC1CCCCC1 . This notation provides a way to describe the structure of a chemical compound in a linear format.

Chemical Reactions Analysis

Cyclohexyl hydrogen sulfate can undergo various chemical reactions. For instance, it can be involved in the hydration of cyclohexene . In this reaction, cyclohexyl sulfate is produced by the reaction of cyclohexene with sulfuric acid in the presence of iron(II) sulfate at atmospheric pressure and at the boiling point of cyclohexene .

Applications De Recherche Scientifique

Electrocatalysis in Biomass Hydrothermal Upgrading

Cyclohexanone, representing small oxygenates in biomass hydrothermal upgrading streams, is hydrogenated using iron(0) in aqueous formic or sulfuric acid. Zero-valent iron acts as a hydrogen transfer agent and is regenerated when a potential is applied to the electrode. This process shows a significant conversion of cyclohexanone to cyclohexanol with high efficiency, indicating the potential of cyclohexyl hydrogen sulfate in electrocatalytic applications (Gottardo et al., 2015).

Photocatalytic Oxidative Dehydrogenation

In the photocatalytic oxidative dehydrogenation of cyclohexane, MoOx/SO4/TiO2 catalysts with DRIFTS analysis are utilized. The interaction between cyclohexane and surface sulfates leads to the formation of an organo-sulfur compound. This method highlights the role of surface sulfates in redox reactions and their influence on product selectivity (Vaiano et al., 2013).

Ionic Liquids in Beckmann Rearrangement

Caprolactamium hydrogen sulfate, an ionic liquid, is used in the Beckmann rearrangement of cyclohexanone oxime to E-caprolactam. This ionic liquid effectively contains sulfur trioxide vapor pressure, making it safe for large-scale processes. Its application emphasizes the utilization of cyclohexyl hydrogen sulfate in complex organic reactions (Horváth et al., 2009).

Transfer Hydrogenation of Imines and Alkenes

Cyclohexyl hydrogen sulfate is utilized in Brønsted acid-catalyzed transfer hydrogenation, providing an alternative to conventional methods. This application demonstrates its potential in the hydrogenation of diverse chemical structures, including imines and alkenes (Chatterjee & Oestreich, 2016).

Cyclohex

ane Dehydrogenation in Membrane ReactorsCyclohexane, as a hydrogen carrier, is utilized in membrane reactors for dehydrogenation. Microporous silica membranes show high potential for application in cyclohexane dehydrogenation, enhancing conversion and hydrogen production. This research underscores the relevance of cyclohexyl hydrogen sulfate in energy and fuel applications (Koutsonikolas et al., 2012).

Novel Catalyst for Mannich Reaction

Nano-manganese hydrogen sulfate serves as an efficient catalyst in the Mannich-type reaction involving cyclohexanone, demonstrating high yields and excellent diastereoselectivity. This highlights the role of cyclohexyl hydrogen sulfate in synthesizing biologically active compounds (Eshghi et al., 2015).

Hydrogenation of Phenol to Cyclohexanone

Cyclohexanone, important in polyamide manufacture, is produced through selective hydrogenation of phenol using Pd nanoparticles supported on carbon nitride. This process, utilizing cyclohexyl hydrogen sulfate, achieves high conversion and selectivity under mild conditions (Wang et al., 2011).

Mécanisme D'action

Orientations Futures

The production of cyclohexanol (CHOL) via the hydrogenation of cyclohexyl acetate (CHA) is becoming a safe, efficient, and promising route . This process not only provides a novel route to yield CHOL and ethanol (EtOH), but also rationally utilizes excess acetic acid . This suggests that there may be future research and industrial interest in the production and use of Cyclohexyl hydrogen sulfate.

Propriétés

IUPAC Name |

cyclohexyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUCGRGTXIWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl hydrogen sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)

![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B3327156.png)

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)